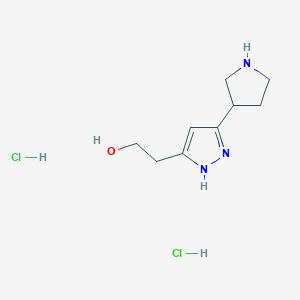
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
Descripción general
Descripción
“2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride” is a chemical compound with the molecular formula C9H17Cl2N3O1. It has a molecular weight of 254.15 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, pyrazole-containing compounds have been synthesized through intermediate derivatization methods (IDMs) in the development of heterocyclic agrochemicals3.Molecular Structure Analysis
The InChI key for this compound is provided as follows: InChI=1S/C9H15N3O.2ClH/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7;;/h5,7,10,13H,1-4,6H2,(H,11,12);2*1H1. This key can be used to generate the molecular structure of the compound.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H17Cl2N3O), molecular weight (254.15 g/mol), and InChI key1. Unfortunately, I couldn’t find more detailed information such as its boiling point, melting point, and density.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies :
- A study described an efficient approach for the synthesis of novel pyrazole and pyridine derivatives, highlighting their potential in various applications, including material science and pharmacology (Bonacorso et al., 2015).
- Another research focused on the synthesis and structure of polysubstituted pyrazoles and isoxazoles, suggesting their utility in the development of bioactive compounds (Chagarovskiy et al., 2016).
Antimicrobial and Antioxidant Properties :
- Compounds with pyrazole rings have been found to exhibit significant antimicrobial and antioxidant activities. For instance, a study on thiohydrazonates and pyrazolo[3,4-b]pyridines showed promising results against various bacterial strains (Mekky & Sanad, 2019).
Photophysical and Photochemical Properties :
- Investigations into the photophysical properties of pyrazole derivatives have been conducted, with one study highlighting three modes of proton transfer in a chromophore, which is crucial for understanding the behavior of these compounds under different conditions (Vetokhina et al., 2012).
Catalysis and Chemical Reactions :
- Research on the use of pyrazole derivatives in catalysis revealed their effectiveness in asymmetric transfer hydrogenation of ketones, indicating their potential in organic synthesis and industrial applications (Magubane et al., 2017).
Ligand Synthesis and Metal Complex Formation :
- Studies on the synthesis of palladium and platinum complexes with pyrazole ligands highlighted the potential of these compounds in the development of new materials and catalysts (Montoya et al., 2007).
Safety And Hazards
This compound is not intended for human or veterinary use2. It’s typically used for research purposes2. For safety and hazards related to this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS).
Direcciones Futuras
As this compound is used for research purposes2, it’s likely that future directions would involve further studies to understand its properties and potential applications. However, I couldn’t find specific information on the future directions of this compound.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. Always refer to the most recent and reliable sources for accurate information.
Propiedades
IUPAC Name |
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7;;/h5,7,10,13H,1-4,6H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGVQLOXPWPYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNC(=C2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)
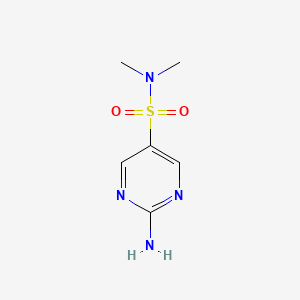


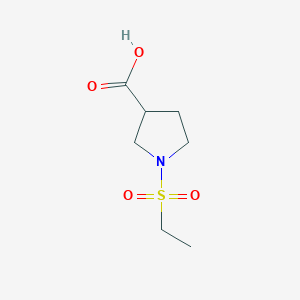



![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
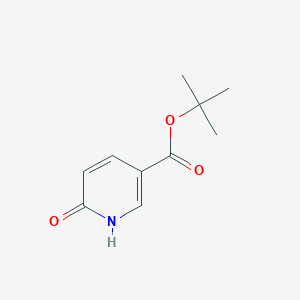
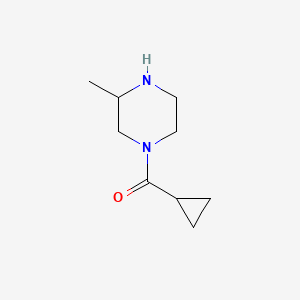
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
